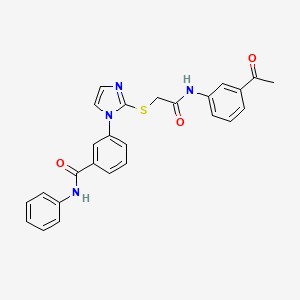
3-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, an imidazole ring, and a benzamide moiety. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed analysis using techniques like X-ray crystallography or NMR spectroscopy, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amine group might participate in condensation reactions, while the imidazole ring might undergo electrophilic substitution .Scientific Research Applications
Synthesis and Biological Properties
- Research by Kamble, Latthe, and Badami (2007) focused on the synthesis of bifunctional 3/4-[acetyl]phenylsydnones and their derivatives, leading to compounds exhibiting significant antifungal activity. This study illustrates the potential of such compounds in the development of antifungal agents (Kamble, Latthe, & Badami, 2007).
Antitumor Activity Evaluation
- Yurttaş, Tay, and Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against various cancer cell lines. This research demonstrates the therapeutic potential of such derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Chemical Synthesis and Characterization
- The work of Balya et al. (2008) involves the synthesis of derivatives of 5-amino-2-hydrazino-1,3-thiazole, showcasing the diverse chemical reactions and potential applications of such compounds in chemical synthesis (Balya, Vasilenko, Brovarets, & Drach, 2008).
Chemical Reagent Synthesis
- Wan Ming-hui (2014) synthesized a new chemical reagent, 2-(2,6-difluorophenyl)-1H-imidazol-5(4H)-one, from a related compound, highlighting the role of such chemicals in developing new reagents for various applications (Wan Ming-hui, 2014).
Novel Aromatic Polyimides
- Research by Butt et al. (2005) led to the synthesis of novel aromatic polyimides using similar chemical structures, emphasizing the utility of such compounds in polymer science and materials engineering (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Quinazolinones Synthesis
- Cheng et al. (2013) synthesized a variety of 4(3H)-quinazolinones, showcasing the versatility of related compounds in synthesizing biologically active molecules (Cheng, Guo, Zhang-Negrerie, Du, & Zhao, 2013).
Anticancer Molecular Docking Studies
- Laxminarayana et al. (2021) conducted molecular docking studies on similar compounds, demonstrating their potential as chemotherapeutic agents through in silico analysis (Laxminarayana, Bhasker, Ramesh, Rafeeq, & Reddy, 2021).
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties .
Thiophene Compounds
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-(3-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-18(31)19-7-5-11-22(15-19)28-24(32)17-34-26-27-13-14-30(26)23-12-6-8-20(16-23)25(33)29-21-9-3-2-4-10-21/h2-16H,17H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYZEUUGWUJSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2711377.png)
![Ethyl 3-(2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2711378.png)
![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711380.png)
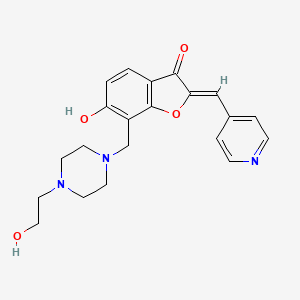

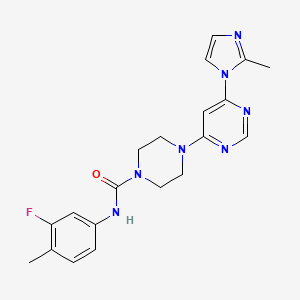
![2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2711387.png)
![(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2711390.png)

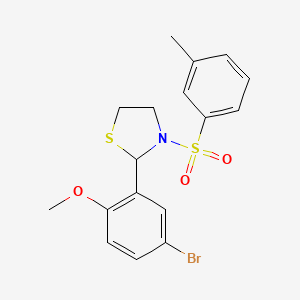
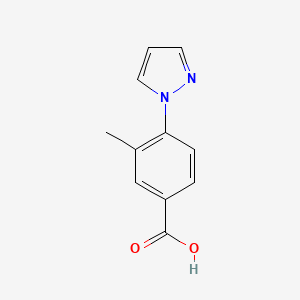
![3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride](/img/structure/B2711395.png)
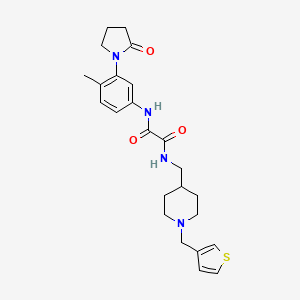
![1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2711398.png)